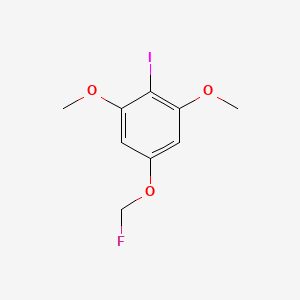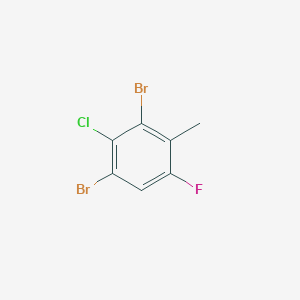
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzene (toluene) using bromine, chlorine, and fluorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the halogen atoms are introduced sequentially.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and advanced separation techniques further enhances the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1,3-Dibromo-5-fluorobenzene
- 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Uniqueness
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4Br2ClF |
|---|---|
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3 |
Clé InChI |
XGMIFGHPALKYOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1F)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
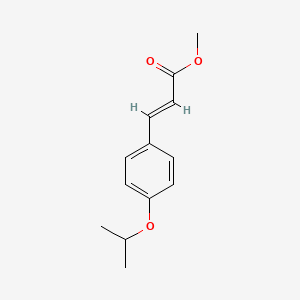
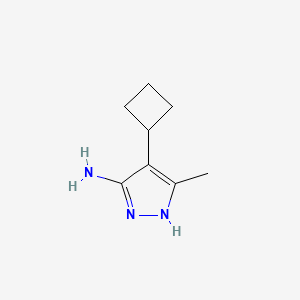
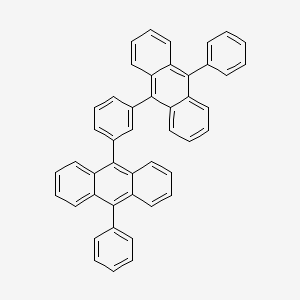

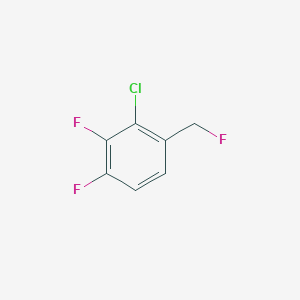
![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

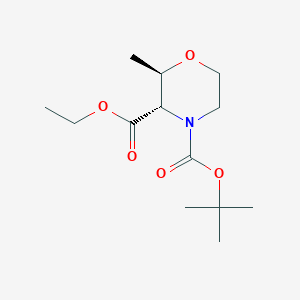

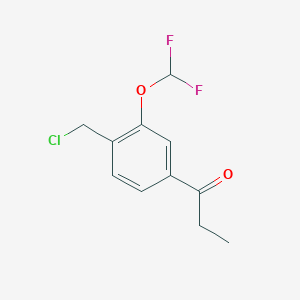

![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
